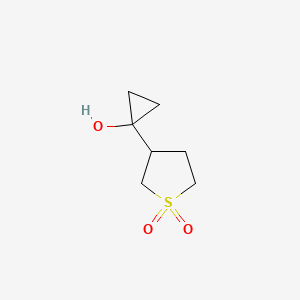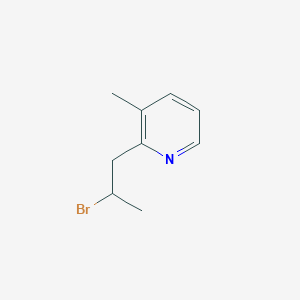
2-(2-Bromopropyl)-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromopropyl)-3-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromopropyl group attached to the second carbon of the pyridine ring and a methyl group attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropyl)-3-methylpyridine typically involves the bromination of 3-methylpyridine followed by the alkylation with 2-bromopropane. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran to ensure the solubility of the reactants and the stability of the intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
2-(2-Bromopropyl)-3-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, and the reactions are often conducted under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used, usually in acidic or basic aqueous solutions.
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, and substituted amines.
Elimination: The major product is an alkene.
Oxidation: Products include carboxylic acids and aldehydes.
科学的研究の応用
2-(2-Bromopropyl)-3-methylpyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a building block for drug development.
Material Science: It is used in the preparation of functionalized materials with specific properties for applications in electronics and photonics.
作用機序
The mechanism of action of 2-(2-Bromopropyl)-3-methylpyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the base abstracts a proton from the carbon adjacent to the bromine, leading to the formation of a double bond and the release of a bromide ion. The oxidation of the methyl group involves the transfer of electrons to the oxidizing agent, resulting in the formation of a carbonyl group.
類似化合物との比較
2-(2-Bromopropyl)-3-methylpyridine can be compared with other similar compounds such as:
2-Bromopropane: A simple alkyl bromide used in organic synthesis.
3-Methylpyridine: A basic pyridine derivative used as a precursor in various chemical reactions.
2-(2-Bromopropyl)pyridine: Similar to this compound but lacks the methyl group on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
特性
分子式 |
C9H12BrN |
|---|---|
分子量 |
214.10 g/mol |
IUPAC名 |
2-(2-bromopropyl)-3-methylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5,8H,6H2,1-2H3 |
InChIキー |
ODDUCLYKFCYXOA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)CC(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


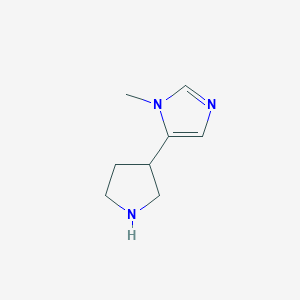
![4-(4-{2-[Bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoicacid](/img/structure/B13587614.png)

![1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13587622.png)
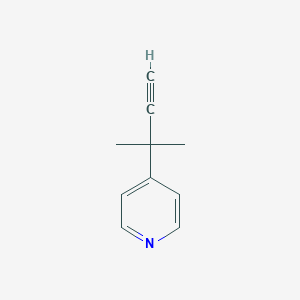
![(2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine](/img/structure/B13587638.png)
![rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanolhydrochloride](/img/structure/B13587646.png)
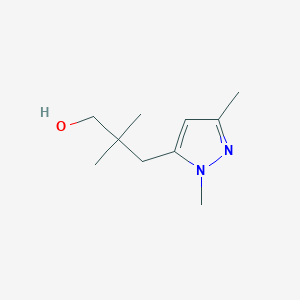
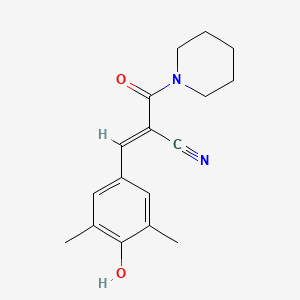
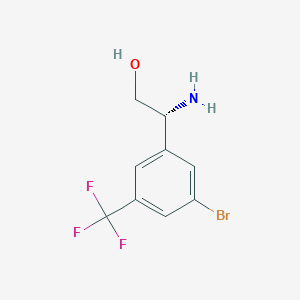
![7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-aminehydrochloride](/img/structure/B13587661.png)
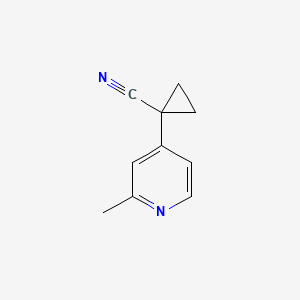
![5-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B13587671.png)
